molecular formula C13H22INO3 B2816759 Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate CAS No. 1391733-31-5

Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate

Cat. No.: B2816759
CAS No.: 1391733-31-5
M. Wt: 367.227
InChI Key: AQIMUCSSHUZPPS-AXFHLTTASA-N
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Description

Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is a useful research compound. Its molecular formula is C13H22INO3 and its molecular weight is 367.227. The purity is usually 95%.
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Scientific Research Applications

Synthesis Processes

  • The compound is used in the synthesis of piperidine derivatives, particularly those fused to a tetrahydrofuran ring. These derivatives are created through the intramolecular nucleophilic opening of oxirane rings and subsequent reactions with electrophiles such as acetic anhydride and benzaldehyde (Moskalenko & Boev, 2014).

Optimization for Large-Scale Production

  • The compound serves as an important intermediate in the large-scale preparation of nicotinic acetylcholine receptor agonists. The synthesis process includes transformations like debenzylation and ring hydrogenation (Jarugu et al., 2018).

Role in Voltage-Clamp Studies

  • Racemic versions of the compound, specifically its pyridine derivatives, have been used in voltage-clamp studies to investigate their effects on L-type Ca2+ channels in rat insulinoma cell lines (Visentin et al., 1999).

Structural Characterization and Chemical Analysis

  • Structural and chemical analyses of similar tert-butyl and pyridine derivatives have been conducted using methods like X-ray crystallography and DFT analyses. These studies provide insights into the molecular and crystal structure of these compounds (Çolak et al., 2021).

Chiral Resolution and Synthesis

  • Chiral resolving agents have been synthesized using related racemic and enantiomeric forms. These agents assist in chromatographic separation and enantioselective reactions, demonstrating the compound's utility in stereochemical applications (Piwowarczyk et al., 2008).

Catalysis and Enzymatic Processes

  • The compound, as part of its racemic form, has been used in studies exploring enantioselective hydrolysis catalyzed by various enzymes. This research contributes to the development of scalable enantioselective processes using hydrolytic enzymes (Chikusa et al., 2003).

Properties

IUPAC Name

tert-butyl (2R,3aS,7aS)-2-(iodomethyl)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22INO3/c1-13(2,3)18-12(16)15-5-4-11-9(8-15)6-10(7-14)17-11/h9-11H,4-8H2,1-3H3/t9-,10+,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIMUCSSHUZPPS-AXFHLTTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CC(O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)C[C@@H](O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.